molecular formula C22H22FN3O4S B3404319 1-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one CAS No. 1209210-46-7

1-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one

Cat. No.: B3404319
CAS No.: 1209210-46-7
M. Wt: 443.5
InChI Key: XTZJKEFMJZNGHB-UHFFFAOYSA-N
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Description

This compound is a heterocyclic small molecule featuring a piperidine core substituted with a 1,3,4-oxadiazole ring bearing a 4-fluorophenyl group at the 5-position. The piperidine nitrogen is further functionalized with a propan-1-one moiety linked to a phenylsulfonyl group.

Properties

IUPAC Name

3-(benzenesulfonyl)-1-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O4S/c23-18-8-6-16(7-9-18)21-24-25-22(30-21)17-10-13-26(14-11-17)20(27)12-15-31(28,29)19-4-2-1-3-5-19/h1-9,17H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZJKEFMJZNGHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)CCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Oxadiazole and Piperidine Moieties

Compound A (from ): 1-(4-Phenoxyphenyl)-3-[5-(substituted aryl)-1,3,4-oxadiazol-2-yl]propan-1-one

  • Key Differences: Core Structure: Compound A uses a phenoxyphenyl group instead of a piperidine-sulfonylpropanone chain. Substituents: The oxadiazole in Compound A is substituted with diverse aryl groups, while the target compound has a fixed 4-fluorophenyl group. Activity: Compound A derivatives showed anti-inflammatory activity in preliminary assays, suggesting that the target compound’s piperidine-sulfonyl group may alter selectivity or potency .

Compound B (from ): 5-{1-[2-(4-Fluorophenoxy)acetyl]-4-piperidyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

  • Key Differences: Heterocycle: Compound B contains a triazolone ring instead of oxadiazole. Applications: Triazolones are often explored as kinase inhibitors or antimicrobials, whereas oxadiazoles are more common in anti-inflammatory contexts .

Fluorophenyl-Containing Heterocycles (–4)

Compound C (Example 52, ): Chromenone-pyrazolo[3,4-d]pyrimidine hybrid

  • Key Differences: Core Structure: Compound C integrates a chromenone scaffold, absent in the target compound. Biological Relevance: Such hybrids are frequently designed for kinase inhibition (e.g., targeting PI3K or mTOR). The target compound’s lack of a chromenone system may limit overlap in therapeutic targets .

Compound D (Example 109, ): Purine-chromenone derivative

  • Key Differences: Heterocycle: Compound D includes a purine ring, which is critical for nucleotide mimicry. Substituents: The 4-methylpiperazine group in Compound D contrasts with the sulfonylpropanone chain in the target compound, impacting solubility and target affinity .

Comparative Data Table

Compound Core Structure Key Substituents Biological Activity Structural Uniqueness Evidence ID
Target Compound Piperidine-oxadiazole 4-Fluorophenyl, phenylsulfonylpropanone Not explicitly reported Sulfonyl group enhances solubility
Compound A Phenoxyphenyl-oxadiazole Substituted aryl oxadiazole Anti-inflammatory Phenoxy group for lipophilic interactions
Compound B Piperidine-triazolone 4-Fluorophenoxyacetyl Kinase inhibition (inferred) Triazolone for metabolic stability
Compound C Chromenone-pyrazolopyrimidine 4-Aminopyrimidine, fluorophenyl Kinase inhibition (explicit) Chromenone scaffold for planar binding
Compound D Purine-chromenone 4-Methylpiperazine, fluorophenyl Kinase modulation (inferred) Purine mimicry for nucleotide targets

Research Findings and Implications

  • Synthetic Routes : The target compound’s synthesis likely involves oxadiazole ring formation via cyclization of acyl hydrazides (as in ) and subsequent piperidine functionalization .
  • Structure-Activity Relationships (SAR): The 4-fluorophenyl group on oxadiazole may enhance binding to hydrophobic pockets in biological targets, as seen in Compound A’s anti-inflammatory activity . The phenylsulfonyl group could improve aqueous solubility compared to acetyl or phenoxy substituents in analogues, aiding bioavailability .
  • Limitations : Direct comparative pharmacological data are absent in the evidence, necessitating further studies on the target compound’s potency, selectivity, and toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one
Reactant of Route 2
Reactant of Route 2
1-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one

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